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Compound of Interest

Compound Name: 4,6-Dihydroxy-2-methylpyrimidine

Cat. No.: B105277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4,6-dihydroxypyrimidine and its key

derivatives, offering valuable data for identification, characterization, and application in

pharmaceutical and chemical research. The analysis encompasses UV-Vis, Infrared (IR),

Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by

detailed experimental protocols.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4,6-dihydroxypyrimidine and its

selected derivatives. These compounds are known to exist in various tautomeric forms, and the

presented data reflects the predominant forms observed under the specified analytical

conditions.

Table 1: UV-Vis and IR Spectroscopic Data
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Compound UV-Vis (λmax, nm) Key IR Peaks (cm⁻¹)

4,6-Dihydroxypyrimidine ~258 (in water, anionic form)[1]

3560 (O-H stretch), 1663 (C=O

stretch), 1305, 1332 (C-OH

stretch)[2]

6-Hydroxy-2-methylpyrimidine-

4(3H)-one
Not explicitly stated in snippets Data not available in snippets

6-Hydroxy-2-ethylpyrimidine-

4(3H)-one
Not explicitly stated in snippets Data not available in snippets

4,6-Dihydroxy-5-

nitropyrimidine
Not explicitly stated in snippets

3032 (C-H stretch), 1642 (C=O

stretch), 1535 (asymmetric

NO₂ stretch), 1350 (symmetric

NO₂ stretch), 1282 (C-OH

stretch)[2]

Table 2: ¹H and ¹³C NMR Spectroscopic Data
Compound

¹H NMR (δ, ppm) in DMSO-
d₆

¹³C NMR (δ, ppm) in
DMSO-d₆

4,6-Dihydroxypyrimidine
8.0 (s, 1H, H-2), 5.1 (s, 1H, H-

5), 11.8 (br s, 2H, OH/NH)
Data not available in snippets

4,6-Dihydroxypyrimidine,

Sodium Salt
Data not available in snippets

165.9 (C-4, C-6), 145.7 (C-2),

85.2 (C-5)[3]

6-Hydroxy-2-methyl-5-

nitropyrimidine-4(3H)-one
Data not available in snippets Data not available in snippets

Note: NMR data can be influenced by solvent, concentration, and temperature. The tautomeric

nature of these compounds can lead to variations in chemical shifts and the presence of

multiple species in solution.

Table 3: Mass Spectrometry Data
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Compound Molecular Weight
Key Mass-to-Charge
Ratios (m/z)

4,6-Dihydroxypyrimidine 112.09 g/mol 112 (M+), 84, 71, 69, 42[4]

4,6-Dihydroxypyrimidine,

2TMS derivative
256.45 g/mol Data not available in snippets

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 4,6-

dihydroxypyrimidine derivatives, based on methodologies described in the cited literature.

UV-Vis Spectroscopy
Absorption spectra in the ultraviolet and visible regions are recorded on a spectrophotometer.

[1]

Sample Preparation: Solutions of the compounds are prepared in the desired solvent (e.g.,

water, sulfuric acid of varying concentrations).

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

Data Acquisition: Spectra are recorded in a temperature-controlled cell at a constant

temperature (e.g., 25 ± 0.1 °C).[1] The wavelength range is typically scanned from 200 to

400 nm. To ensure the stability of the solutions, measurements can be repeated multiple

times over several hours.[1]

Infrared (IR) Spectroscopy
IR spectra are recorded to identify characteristic functional groups.

Sample Preparation: Samples are typically prepared as KBr pellets.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹. A background

spectrum is collected and automatically subtracted from the sample spectrum.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded to determine the chemical structure and environment of

the nuclei.

Sample Preparation: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-

d₆).

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[1]

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g.,

tetramethylsilane, TMS).

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compounds.

Sample Preparation: Samples are introduced into the mass spectrometer, often after

separation by liquid chromatography (LC-MS).

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g.,

electrospray ionization - ESI) is used.[1]

Data Acquisition: Data is collected in both positive and negative ionization modes to obtain

comprehensive information.[1]

Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of 4,6-dihydroxypyrimidine derivatives.
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Caption: Workflow for the synthesis and spectroscopic analysis of 4,6-dihydroxypyrimidine

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dihydroxypyrimidine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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